molecular formula C18H22O3 B4931689 1-Methoxy-3-[2-(3-propan-2-ylphenoxy)ethoxy]benzene

1-Methoxy-3-[2-(3-propan-2-ylphenoxy)ethoxy]benzene

Cat. No.: B4931689
M. Wt: 286.4 g/mol
InChI Key: ZSSZSJJDLAFDDK-UHFFFAOYSA-N
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Description

1-Methoxy-3-[2-(3-propan-2-ylphenoxy)ethoxy]benzene is an organic compound characterized by its complex structure, which includes a methoxy group, an ethoxy linkage, and a propan-2-ylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-[2-(3-propan-2-ylphenoxy)ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 1-methoxy-3-bromobenzene with 2-(3-propan-2-ylphenoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-[2-(3-propan-2-ylphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form simpler hydrocarbons or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-Methoxy-3-[2-(3-propan-2-ylphenoxy)ethoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-[2-(3-propan-2-ylphenoxy)ethoxy]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methoxy-3-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene
  • 1-Ethoxy-3-methoxypropane
  • 2-Propanol, 1-methoxy-

Comparison: Compared to these similar compounds, 1-Methoxy-3-[2-(3-propan-2-ylphenoxy)ethoxy]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-methoxy-3-[2-(3-propan-2-ylphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-14(2)15-6-4-8-17(12-15)20-10-11-21-18-9-5-7-16(13-18)19-3/h4-9,12-14H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSZSJJDLAFDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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